

An In-depth Technical Guide to Perchloromethyl Mercaptan (CAS 594-42-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perchloromethyl mercaptan*

Cat. No.: B149231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and toxicological properties of **Perchloromethyl Mercaptan** (CAS 594-42-3), also known by its systematic name, Trichloromethanesulfenyl chloride. It is a highly reactive organosulfur compound primarily utilized as a chemical intermediate in the synthesis of fungicides and dyes.^[1] This guide consolidates key data into structured tables, outlines experimental protocols for its synthesis, and visualizes critical pathways and workflows to support research and development activities.

Chemical Identity and Structure

Perchloromethyl Mercaptan is a sulphenyl chloride, not a true mercaptan.^[1] Its structure consists of a trichloromethyl group bonded to a sulfur atom, which is in turn bonded to a chlorine atom. This arrangement contributes to its high reactivity.^[2]

Identifier	Value
CAS Number	594-42-3 [1] [2] [3]
IUPAC Name	Trichloromethyl thiohypochlorite [1] [2]
Systematic Name	Trichloromethanesulfenyl chloride [1]
Synonyms	PCM, PMM, Perchloromethanethiol [2] [3] [4]
Molecular Formula	CCl ₄ S [2] [5]
Molecular Weight	185.87 g/mol [1] [2]
InChI Key	RYFZYYUIAZYQLC-UHFFFAOYSA-N [2] [6]
SMILES	C(SCl)(Cl)(Cl)Cl [1] [2]
EC Number	209-840-4 [1] [2]
UN Number	1670 [1] [2]

Physical and Chemical Properties

Perchloromethyl mercaptan is a pale-yellow, oily liquid characterized by an unbearable, acrid, and offensive odor.[\[3\]](#)[\[7\]](#) It is noncombustible but can support combustion.[\[3\]](#)[\[8\]](#)

Quantitative Physical Data

The following table summarizes the key physical properties of **Perchloromethyl Mercaptan**.

Property	Value	Reference
Boiling Point	147 to 149 °C (297 to 298 °F); Decomposes	[1][2][3][9]
Melting Point	-44 °C (-47 °F)	[1][2]
Density	1.722 g/cm ³ at 0°C; 1.7 g/mL at 25°C	[2][6][7]
Vapor Pressure	3 mmHg at 20°C (68°F)	[3][8]
Vapor Density	6.41 (vs air)	[6]
Solubility	Insoluble in water; Soluble in ether and other organic solvents.	[1][2][7]
Refractive Index	n _{20/D} 1.537	[6]
log P (octanol/water)	3.47 (estimated)	[1]

Spectroscopic Data

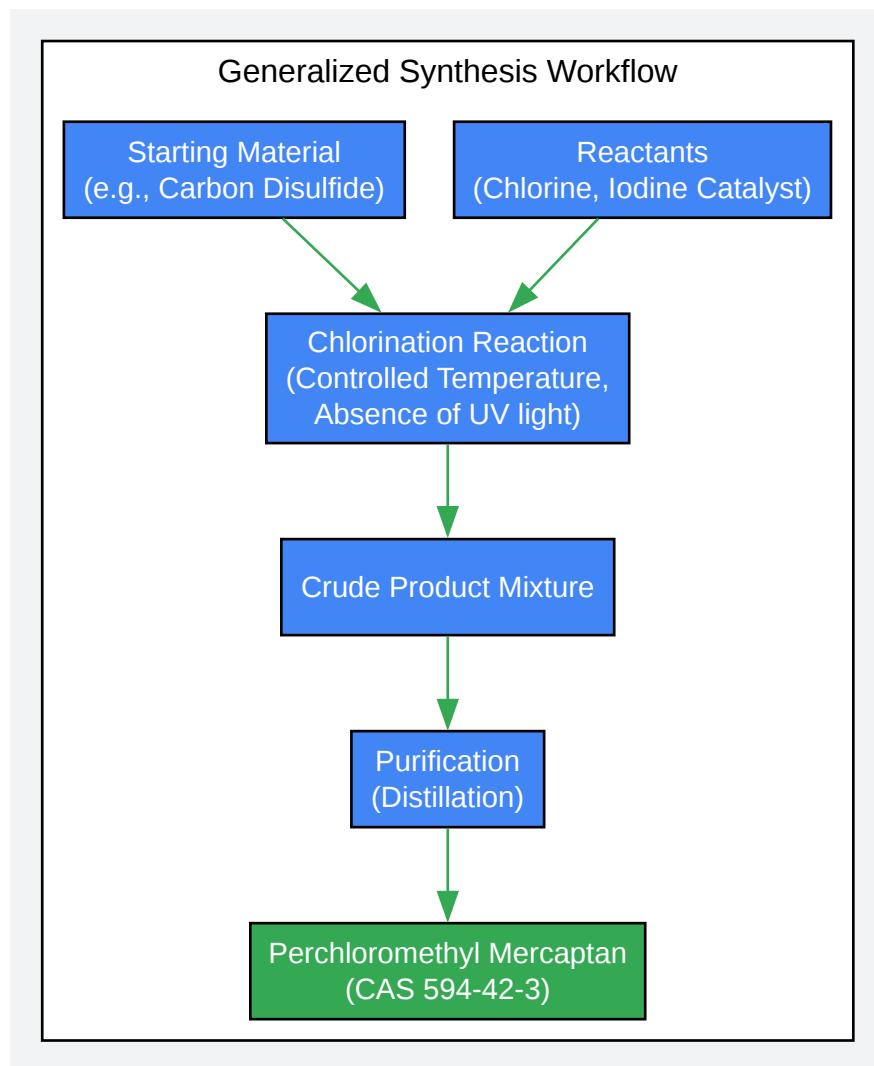
Detailed spectral data is limited in publicly available literature, but references to standard spectroscopic analyses exist.

Spectrum	Data Reference
UV	Organic Electronic Spectral Data, Phillips et al. [7]
IR	Conforms to structure[5]
Mass Spectrum	Available in NIST Chemistry WebBook[4]
NMR	Confirms structure

Synthesis and Reactivity

Perchloromethyl mercaptan is a key industrial intermediate, and its synthesis and subsequent reactions are well-documented.

Experimental Protocols: Synthesis


Method 1: Chlorination of Carbon Disulfide (Rathke, 1873)

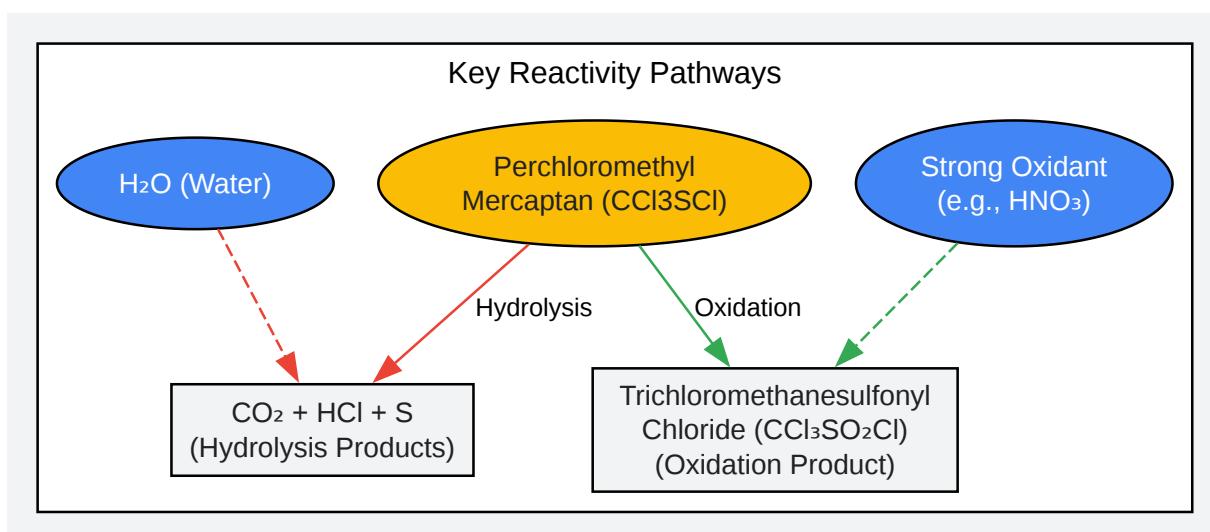
The original synthesis involves the chlorination of carbon disulfide.[\[2\]](#) A common lab-scale procedure is as follows:

- Place 75 g of carbon disulfide and 0.3 g of iodine (as a catalyst) into a round-bottom flask fitted with a reflux condenser.
- Cool the flask externally with an ice-water bath.
- Pass a current of dry chlorine gas through the mixture for several hours. The reaction can be accelerated by exposure to diffused daylight.
- Continue chlorination until the liquid volume has approximately doubled (to a weight of 150-160 g).
- Stop the chlorine flow and allow the mixture to stand overnight.
- The next day, warm the reaction mixture to remove excess carbon disulfide and the carbon tetrachloride byproduct.
- Decompose any remaining sulfur chloride by adding an equal volume of water and shaking vigorously.
- Purify the final product by steam distillation, followed by distillation under reduced pressure. [\[10\]](#)

Method 2: Continuous Process from Carbon Disulfide

An improved industrial process involves the continuous chlorination of carbon disulfide in the presence of iodine. The process includes distillation steps to separate the product from low-boiling fractions, which are then re-chlorinated to improve yield and reduce waste.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of **Perchloromethyl Mercaptan**.

Chemical Reactivity

Perchloromethyl mercaptan's reactivity is dominated by the C-S and S-Cl bonds.

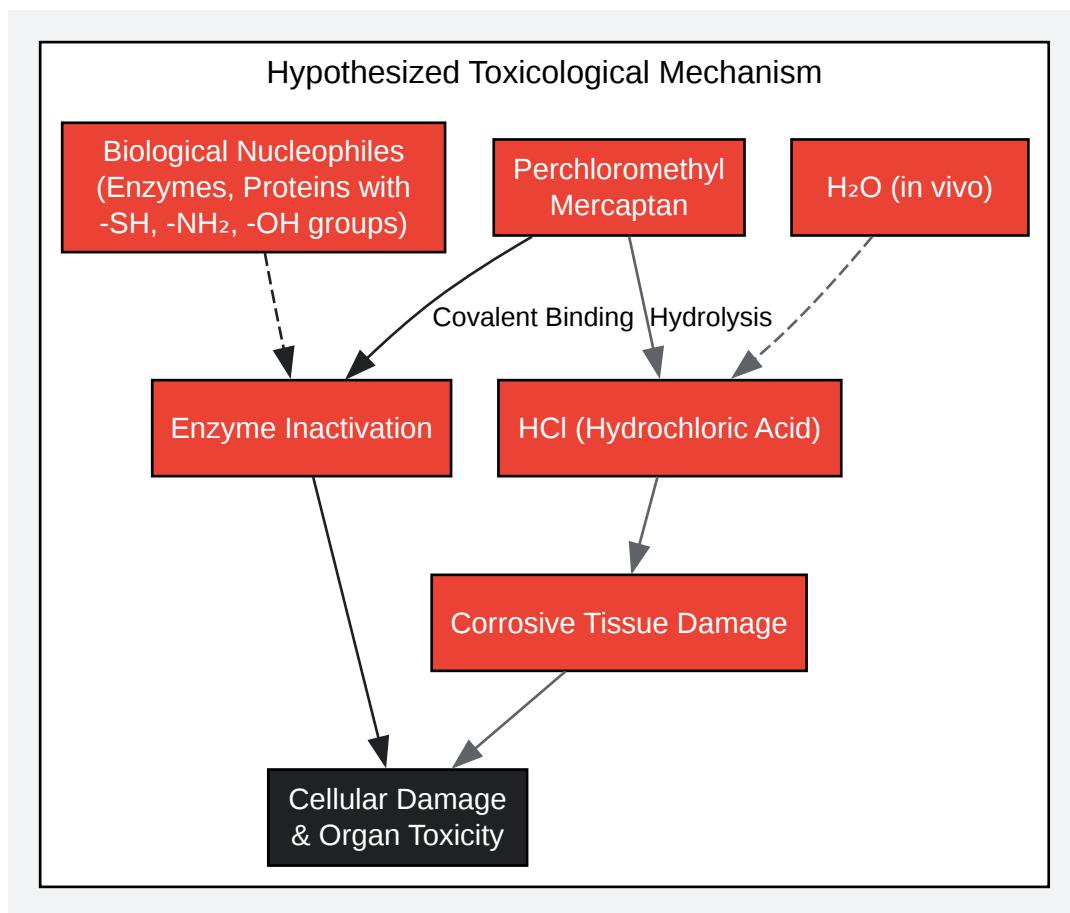
- **Hydrolysis:** It reacts slowly with moisture and more readily with hot water, decomposing into carbon dioxide, hydrochloric acid, and sulfur.^{[1][13]} Controlled hydrolysis can yield chlorocarbonylsulfenyl chloride.^[1]
- **Reaction with Metals:** It is corrosive to most metals. With hot iron, it can decompose, evolving carbon tetrachloride.^{[1][3]}

- Oxidation: Reaction with strong oxidizing agents like nitric acid oxidizes it to trichloromethanesulfonyl chloride ($\text{Cl}_3\text{C-S(=O)}_2\text{Cl}$), a white solid.[1]
- Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing it to react with various electrophiles.[2]
- Incompatibilities: It is incompatible with strong bases, amines, alkalis, and oxidizing agents. [3][8]

[Click to download full resolution via product page](#)

Caption: Primary reactivity pathways for **Perchloromethyl Mercaptan**.

Toxicological Profile and Mechanisms


Perchloromethyl mercaptan is classified as highly toxic and corrosive. Exposure can occur via inhalation, skin absorption, and ingestion.[3]

- Acute Effects: Contact can cause severe irritation and burns to the skin and eyes.[8] Inhalation irritates the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[8] High-level exposure may cause weakness, tachycardia, acidosis, and damage to the liver and kidneys.[3]
- Target Organs: Eyes, skin, respiratory system, liver, and kidneys.[3]

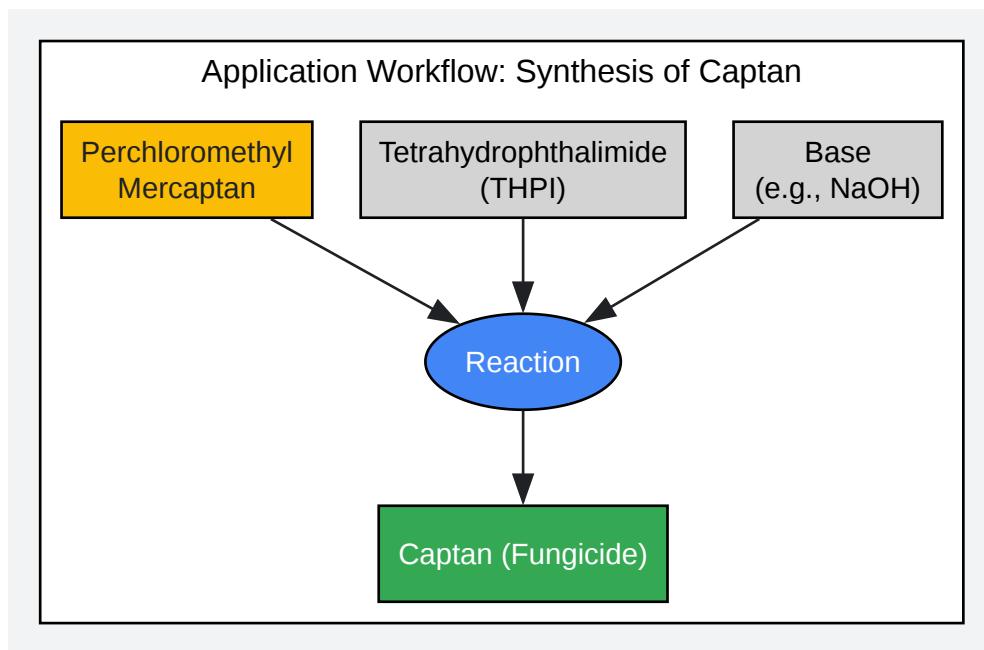
Mechanism of Toxicity

The toxicity is hypothesized to occur via two primary mechanisms:

- Reaction with Biomolecules: The compound reacts with biological functional groups such as sulfhydryl (-SH), amino (-NH₂), and hydroxyl (-OH) groups on key enzymes and proteins, leading to their inactivation and subsequent cellular damage.[1]
- Hydrolysis: In the presence of water in the body, it hydrolyzes to produce hydrochloric acid (HCl), contributing to its corrosive effects.[1]

[Click to download full resolution via product page](#)

Caption: Simplified diagram of **Perchloromethyl Mercaptan**'s toxic action.


Safety and Exposure Limits

Agency	Limit/Value	Notes
OSHA PEL	TWA 0.1 ppm (0.8 mg/m ³)	[3] [14]
NIOSH REL	TWA 0.1 ppm (0.8 mg/m ³)	[14]
NIOSH IDLH	10 ppm	Immediately Dangerous to Life or Health [13] [14]
ACGIH TLV	TWA 0.1 ppm (0.76 mg/m ³)	[14]

Applications

The primary industrial application of **Perchloromethyl Mercaptan** is as a chemical intermediate.

- Fungicides: It is a crucial precursor in the synthesis of phthalimide fungicides, most notably Captan and Folpet.[\[1\]](#)[\[2\]](#)
- Dyes: It serves as an intermediate in the production of certain dyes.[\[2\]](#)
- Thiophosgene Production: It is an intermediate in the industrial synthesis of thiophosgene.[\[2\]](#)
- Research: Its reactivity makes it a useful reagent in organic chemistry for synthesizing various sulfur-containing compounds.[\[2\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Use of **Perchloromethyl Mercaptan** in the synthesis of the fungicide Captan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 2. Buy Perchloromethyl mercaptan (EVT-1208809) | 594-42-3 [evitachem.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Perchloromethyl mercaptan [cdc.gov]
- 4. Methanesulfenyl chloride, trichloro- [webbook.nist.gov]
- 5. 130030250 [thermofisher.com]
- 6. Trichloromethanesulfenyl chloride = 96 594-42-3 [sigmaaldrich.com]
- 7. Trichloromethanesulfenyl chloride | CCl₃SCI | CID 11666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]
- 10. prepchem.com [prepchem.com]
- 11. US3968155A - Process for prepared perchloromethyl mercaptan by chlorination of carbon disulfide - Google Patents [patents.google.com]
- 12. US2575290A - Continuous process for manufacture of perchloromethyl mercaptan - Google Patents [patents.google.com]
- 13. PERCHLOROMETHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Perchloromethyl mercaptan - IDLH | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Perchloromethyl Mercaptan (CAS 594-42-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149231#cas-number-594-42-3-physical-and-chemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com